![molecular formula C25H23Br2NO4 B2778896 TR antagonist 1 CAS No. 500794-88-7](/img/structure/B2778896.png)
TR antagonist 1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TR antagonist 1 is a high-affinity thyroid hormone receptor (TR) antagonist with IC50s of 36 and 22 nM for TRα and TRβ, respectively . It displays high affinity for both thyroid hormone TRα and TRβ .
Synthesis Analysis
The synthesis of TR antagonist 1 involves a structure derived “extension hypothesis”. The principal design feature was to attach an extension group to a TR agonist whose structure would perturb the formation of the TR coactivator-binding surface . A computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation was built and a virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds .Molecular Structure Analysis
The molecular structure of TR antagonist 1 is designed to perturb the formation of the TR coactivator-binding surface . The structure of TR antagonist 1 is derived from the structure of known agonists .Chemical Reactions Analysis
TR antagonist 1 has been shown to act as a TR antagonist under certain conditions . It has been found to antagonize the effect of T3 on TR with IC50s ranging from 1.5 to 30 M .科学的研究の応用
1. Role in Treating Hormone Excess States
TR antagonists, including TR antagonist 1, are significant for their potential clinical utility in treating hormone excess states and other conditions. A study by Baxter et al. (2002) described the synthesis of a TR antagonist (3,5-dibromo-4-(3',5'-diisopropyl-4'-hydroxyphenoxy)benzoic acid) that blocks TR binding of T3 and interrupts the formation of the coactivator-binding surface. This compound shows TR antagonist activity for thyroid hormone response element-mediated responses and suggests potential medical and research utility (Baxter et al., 2002).
2. Application in High-Throughput Docking for Hyperthyroidism Treatment
Schapira et al. (2003) explored the use of high-throughput docking to identify TR antagonists as a novel approach for treating hyperthyroidism. They used a virtual screening algorithm to select TR antagonist candidates, identifying compounds that antagonize the effect of T3 on TR, suggesting their potential as a treatment for hyperthyroid patients (Schapira et al., 2003).
3. Exploration of TR Antagonists for Understanding Hormone-Signaling Pathways
TR antagonists are also valuable as chemical probes to understand hormone-signaling pathways. Nguyen et al. (2002) discussed the design of a novel thyroid hormone antagonist that blocks coactivator recruitment. This antagonist, with negligible TR agonist activity, allows for the study of T3 signaling and TR function, providing insights into the hormone-signaling pathways (Nguyen et al., 2002).
4. Potential Use in Developing Drugs for Hyperthyroidism
Malm et al. (2009) highlighted the potential use of TR antagonists in developing drugs for hyperthyroidism. Their study delved into the structure-activity relationships of thyroid hormone antagonists, providing a basis for the design of novel TR antagonists that could effectively treat hyperthyroidism (Malm et al., 2009).
作用機序
TR antagonist 1 prevents other molecules, such as neurotransmitters or hormones, from binding to the receptor and triggering a cellular response . It blocks TR binding of T3, formation of the coactivator-binding surface, and both a positive T3 response on a thyroid hormone response element and a negative T3 response on the TSHβ promoter in cultured cells .
Safety and Hazards
特性
IUPAC Name |
3-[3,5-dibromo-4-[4-hydroxy-3-propan-2-yl-5-[(E)-2-pyridin-4-ylethenyl]phenoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23Br2NO4/c1-15(2)20-14-19(13-18(24(20)31)5-3-16-7-9-28-10-8-16)32-25-21(26)11-17(12-22(25)27)4-6-23(29)30/h3,5,7-15,31H,4,6H2,1-2H3,(H,29,30)/b5-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSWHAFVANRQE-HWKANZROSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C=CC2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=CC(=C1O)/C=C/C2=CC=NC=C2)OC3=C(C=C(C=C3Br)CCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TR antagonist 1 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。